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Compound of Interest

Compound Name: JJC12-009

Cat. No.: B12363474

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of JJC12-009, a potent and
selective inhibitor of the human dopamine transporter (DAT). JJC12-009 belongs to a novel
series of (([1,1'-biphenyl]-2-yl)methyl)sulfinylalkyl alicyclic amines designed as atypical
dopamine transporter inhibitors. Atypical DAT inhibitors are of significant interest as potential
pharmacotherapies for psychostimulant use disorders, aiming to reduce abuse liability
compared to traditional DAT inhibitors like cocaine. This guide details the pharmacological
data, experimental methodologies, and the scientific rationale behind the development of
JJC12-009.

Quantitative Pharmacological Data

The in vitro pharmacological profile of JJC12-009 (also referred to as compound 10K in its
primary publication) was characterized through radioligand binding and uptake inhibition
assays. The key quantitative data are summarized in the tables below.

Table 1: Monoamine Transporter Binding Affinity and Selectivity
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Selectivity (DAT vs.

Compound Target Ki (nM
P 9 (M) SERT)

>14,000-fold

JJC12-009 Human DAT (hDAT) 5.45 ]
(inferred)*

Human SERT

>10,000
(hSERT)

Human NET (hNET) Not Reported

1Selectivity for DAT over SERT for the series of analogs was reported to be as high as
>14,000-fold for compound 10d. The publication states that all analogs in this series were
selective for DAT over SERT.[1]

Table 2: hERG Activity and Atypical Profile Assessment

Compound hERG IC50 (uM) hDAT Y335A/WT Ki Ratio?
JJC12-009 >10 69
Cocaine Not Reported 70
JJC8-091 (Lead) 1.8 18

2The Y335A mutation in the human dopamine transporter (hDAT) induces a more inward-facing
conformation. A lower Y335A/WT Ki ratio compared to cocaine suggests a compound has an
"atypical" binding profile, preferentially binding to the inward-facing conformation of the
transporter.[2] JJC12-009's ratio of 69 is similar to that of cocaine, suggesting a more "typical”
binding profile compared to other "atypical” inhibitors in the same study.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments performed to characterize
JJC12-009.

1. Synthesis of JJC12-009
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The synthesis of JJC12-009 is a multi-step process starting from commercially available
materials. The detailed synthetic scheme is outlined in the primary publication. A generalized
workflow is as follows:

o Step 1: Synthesis of the Biphenyl Moiety: Suzuki coupling is employed to create the core
biphenyl structure.

o Step 2: Introduction of the Sulfinylalkyl Linker: The biphenyl intermediate is reacted with a
mercaptoalkanol, followed by oxidation to the sulfoxide.

o Step 3: Halogenation and Amine Coupling: The alcohol is converted to a leaving group (e.g.,
bromide) and then coupled with the desired alicyclic amine to yield the final product, JJC12-
009.

N

. [BH]Dopamine Uptake Inhibition Assay

This assay was used to determine the inhibitory potency (Ki) of 3JJC12-009 at the human
dopamine transporter.

e Cell Line: Human Embryonic Kidney (HEK) cells stably expressing the human dopamine
transporter (hDAT).

o Radioligand: [*H]Dopamine.

e Procedure:

o

HEK-hDAT cells are cultured to confluence in appropriate media.
o Cells are harvested and washed with Krebs-Ringer-HEPES (KRH) buffer.

o Aliquots of the cell suspension are incubated with a fixed concentration of [3H]dopamine
and varying concentrations of the test compound (JJC12-009).

o Nonspecific uptake is determined in the presence of a high concentration of a standard
DAT inhibitor (e.g., GBR12909).

o The incubation is carried out at room temperature for a specified time (e.g., 10 minutes).
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o The reaction is terminated by rapid filtration through glass fiber filters to separate the cells
from the incubation medium.

o The filters are washed with ice-cold KRH buffer to remove unbound radioligand.

o The radioactivity retained on the filters is quantified by liquid scintillation counting.

» Data Analysis: The ICso values (concentration of the compound that inhibits 50% of specific
[(H]dopamine uptake) are determined by nonlinear regression analysis of the concentration-
response curves. The Ki values are then calculated from the ICso values using the Cheng-
Prusoff equation.

3. hERG Inhibition Assay

To assess the potential for cardiotoxicity, the inhibitory activity of JJC12-009 on the human
ether-a-go-go-related gene (hERG) potassium channel was evaluated.

o Methodology: Automated patch-clamp electrophysiology on a dedicated platform (e.g.,
QPatch).

e Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably
expressing the hERG channel.

e Procedure:
o Cells are prepared and placed in the automated patch-clamp system.
o A whole-cell patch-clamp configuration is established.
o A specific voltage protocol is applied to elicit hERG tail currents.
o Baseline currents are recorded.
o Increasing concentrations of JJC12-009 are perfused over the cells.

o The effect of the compound on the hERG current is measured.
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o Data Analysis: The concentration-response data are fitted to a sigmoidal dose-response
equation to determine the I1Cso value.

Visualizations: Pathways and Workflows

Drug Development Rationale

The development of JJC12-009 was part of a lead optimization effort to create atypical DAT
inhibitors with an improved safety profile. The following diagram illustrates the logical
relationship between the lead compound and the desired properties of the new analogs.
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Fig. 1: Rationale for the development of JJC12-009.

Experimental Workflow

The screening cascade for the synthesized compounds followed a logical progression from
primary target engagement to off-target liability and characterization of the binding mode.
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Fig. 2: Experimental screening workflow for 3JJC12-009.
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Dopamine Reuptake Inhibition Signaling Pathway

JJC12-009 exerts its effect by blocking the normal function of the dopamine transporter,
thereby increasing the concentration and duration of dopamine in the synaptic cleft.
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Fig. 3: Mechanism of action of JJC12-009.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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